Cas no 2007909-26-2 ((R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one)

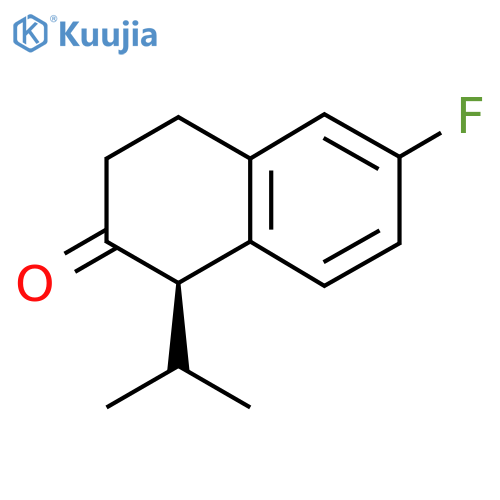

2007909-26-2 structure

商品名:(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

- [R]-(+)-6-fluoro-3,4-dihydro-1-isopropyl-2(1H)-naphtone

- (1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one

-

- インチ: 1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1

- InChIKey: DEGWMPOIXJTKLT-CYBMUJFWSA-N

- ほほえんだ: FC1C=CC2=C(C=1)CCC([C@@H]2C(C)C)=O

計算された属性

- せいみつぶんしりょう: 206.111

- どういたいしつりょう: 206.111

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 17.1

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219006708-250mg |

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |

2007909-26-2 | 95% | 250mg |

$742.56 | 2023-09-02 | |

| abcr | AB487816-100mg |

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one; . |

2007909-26-2 | 100mg |

€599.20 | 2024-08-02 | ||

| Alichem | A219006708-1g |

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |

2007909-26-2 | 95% | 1g |

$1543.32 | 2023-09-02 | |

| abcr | AB487816-250mg |

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one; . |

2007909-26-2 | 250mg |

€1070.00 | 2024-08-02 |

(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2007909-26-2 ((R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2007909-26-2)(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):355/634